

An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and has garnered attention for its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a chiral auxiliary and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Chemical and Physical Properties

(1R,2S)-2-Amino-1,2-diphenylethanol, also known as (1R,2S)-(-)-2-amino-1,2-diphenylethanol, is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C14H15NO	[2][3]
Molecular Weight	213.28 g/mol	[4]
CAS Number	23190-16-1	[4]
Melting Point	142-144 °C	[5]
Optical Rotation	$[\alpha]^{25}/D$ -7.0° (c=0.6 in ethanol)	[5]
Appearance	White to pale yellow crystal or powder	[1]
Solubility	Soluble in polar solvents like ethanol, methanol, and chloroform.[6][7] Likely has low solubility in non-polar solvents. [7]	[6][7]

Spectroscopic Data

The structural elucidation of **(1R,2S)-2-Amino-1,2-diphenylethanol** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The protons on the phenyl rings typically appear as multiplets in the range of δ 7.2-7.4 ppm. The methine protons (CH-OH and CH-NH₂) appear as distinct signals, with their chemical shifts and coupling constants being crucial for confirming the stereochemistry.
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl groups and the two aliphatic carbons. The carbons of the phenyl rings resonate in the aromatic region (typically δ 125-145 ppm), while the benzylic carbons (C-OH and C-NH₂) appear at higher field.

Infrared (IR) Spectroscopy



The IR spectrum of **(1R,2S)-2-Amino-1,2-diphenylethanol** displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
- C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
- C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-amino-1,2-diphenylethanol would be expected to show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for amino alcohols include the loss of water (M-18), cleavage adjacent to the amino group, and fragmentation of the phenyl rings.[6][8]

Experimental Protocols Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol

A common method for the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is the reduction of benzoin oxime.[3] The enantiomerically pure (1R,2S) isomer can be obtained through resolution of the racemate or via asymmetric synthesis.

Protocol: Catalytic Hydrogenation of Benzoin Oxime

This protocol describes the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol.

Materials:

Benzoin oxime



- Methanol
- 10% Palladium on carbon (Pd/C)
- · Hydrogen gas source
- Filtration apparatus

Procedure:

- Dissolve benzoin oxime in methanol in a suitable hydrogenation vessel.
- Carefully add 10% Pd/C catalyst to the solution.
- Pressurize the vessel with hydrogen gas to approximately 50 psi.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.
- · Wash the catalyst with methanol.
- Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from methanol to yield pure erythro-2-amino-1,2diphenylethanol.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of **(1R,2S)-2-Amino-1,2-diphenylethanol** can be determined by chiral HPLC.

General HPLC Conditions:

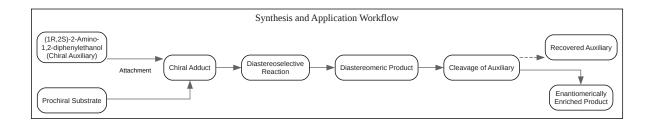


- Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and system.
- Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).
- Flow Rate: Typically around 1.0 mL/min.

Applications in Asymmetric Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

Workflow for the Use as a Chiral Auxiliary:



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Caption: General workflow for the application of **(1R,2S)-2-Amino-1,2-diphenylethanol** as a chiral auxiliary.

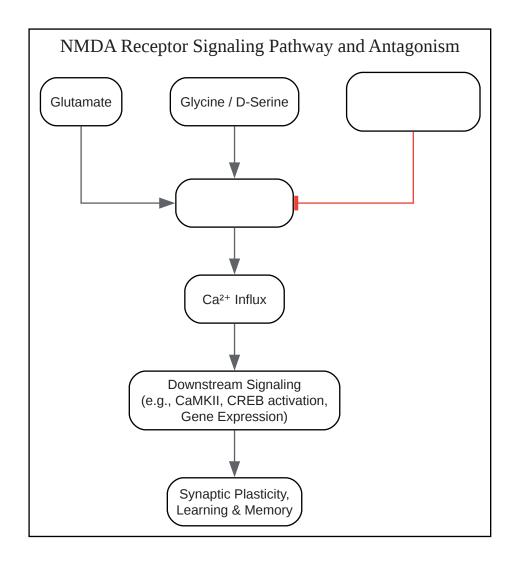


Biological Activity: NMDA Receptor Antagonism

(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists.[9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.

NMDA Receptor Signaling Pathway

The NMDA receptor is a complex ion channel that, when activated by the binding of glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events. As an antagonist, (1R,2S)-2-Amino-1,2-diphenylethanol would block this channel, thereby inhibiting these downstream effects.





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Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of (1R,2S)-2-Amino-1,2-diphenylethanol.

Experimental Protocol: [3H]MK-801 Binding Assay

The affinity of a compound for the NMDA receptor can be determined using a radioligand binding assay, such as the [3H]MK-801 binding assay.[10] MK-801 is a non-competitive NMDA receptor antagonist that binds to a site within the ion channel.

Principle: This assay measures the ability of a test compound to displace the radiolabeled [3H]MK-801 from its binding site on the NMDA receptor in a preparation of rat brain membranes.

Materials:

- Rat forebrain membranes (source of NMDA receptors)
- [3H]MK-801 (radioligand)
- Test compound ((1R,2S)-2-Amino-1,2-diphenylethanol)
- Glutamate and Glycine (to open the channel for [3H]MK-801 binding)
- Assay buffer (e.g., Tris-HCl)
- Scintillation cocktail and counter

Procedure:

- Prepare rat forebrain membranes according to standard protocols.
- In a series of tubes, incubate the membranes with a fixed concentration of [3H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound.
- Incubate the mixture to allow binding to reach equilibrium.



- Separate the bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific [3H]MK-801 binding (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Safety and Handling

(1R,2S)-2-Amino-1,2-diphenylethanol is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral molecule with significant utility in both synthetic chemistry and pharmacology. Its well-defined stereochemistry makes it an effective chiral auxiliary for the synthesis of enantiomerically enriched compounds. Furthermore, its antagonistic activity at the NMDA receptor suggests its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications to aid researchers in their scientific endeavors.

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